
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione: is a chemical compound with the molecular formula C19H20N2O4 It is a derivative of imidazolidinedione, characterized by the presence of two ethoxy groups and two phenyl groups attached to the imidazolidinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione typically involves the reaction of phenyl isocyanate with triethyl orthoformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+Triethyl orthoformate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- 5,5-Dimethyl-3-phenyl-2,4-imidazolidinedione
- 1,3-Dimethyl-5,5-diphenyl-2,4-imidazolidinedione
- 5,5-Diphenyl-3-propyl-2,4-imidazolidinedione
Comparison: Compared to its similar compounds, 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is unique due to the presence of ethoxy groups, which impart distinct chemical properties. These properties include increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The ethoxy groups also influence the compound’s interaction with biological molecules, potentially leading to different pharmacological activities.
Eigenschaften
CAS-Nummer |
31274-54-1 |
|---|---|
Molekularformel |
C19H20N2O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
5,5-diethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-19(25-4-2)17(22)20(15-11-7-5-8-12-15)18(23)21(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
LEJLLCKLTQXGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


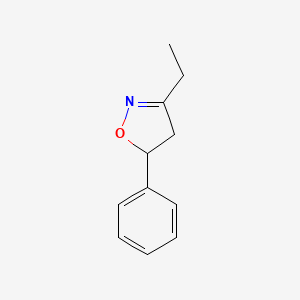
![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)
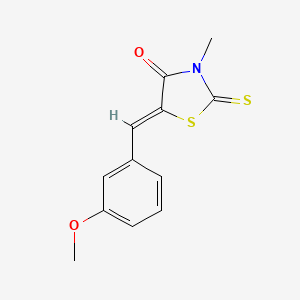
![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)


![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)
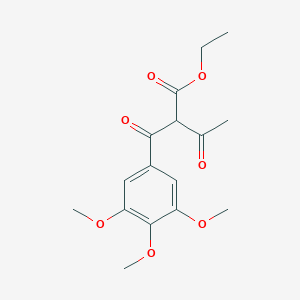
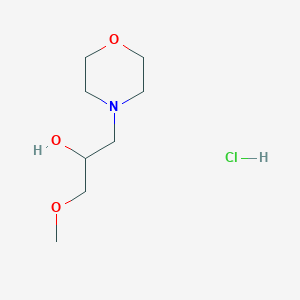
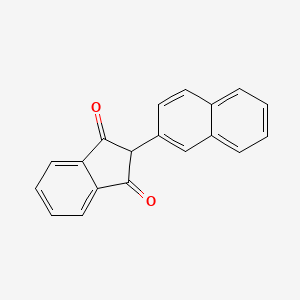
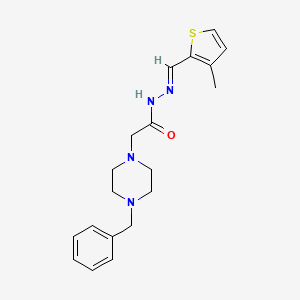
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)
